molecular formula C9HF17O2 B091674 Tetradecafluoroisononanoic acid CAS No. 15899-31-7

Tetradecafluoroisononanoic acid

Cat. No.: B091674
CAS No.: 15899-31-7
M. Wt: 464.08 g/mol
InChI Key: WIXVASFEKZIRFM-UHFFFAOYSA-N
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Description

Tetradecafluoroisononanoic acid is a fluorinated organic compound of significant interest in advanced chemical and materials research. As a perfluorinated carboxylic acid, it serves as a critical standard and intermediate in the study of per- and polyfluoroalkyl substances (PFAS). Its primary research value lies in its environmental persistence and surfactant properties, which are leveraged in the development of specialty polymers, surface coatings, and lubricants. The compound's mechanism of action is attributed to the stability of the carbon-fluorine bonds and the polarity of the carboxylic acid group, which allows it to interact with various interfaces and matrices. This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet for proper handling protocols.

Properties

CAS No.

15899-31-7

Molecular Formula

C9HF17O2

Molecular Weight

464.08 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoic acid

InChI

InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(13,14)6(17,18)7(19,20)5(15,16)3(12,8(21,22)23)9(24,25)26/h(H,27,28)

InChI Key

WIXVASFEKZIRFM-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Other CAS No.

15899-31-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecafluoro-7-(trifluoromethyl)octanoic acid typically involves the fluorination of octanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where octanoic acid is subjected to fluorine gas in the presence of an electrolyte. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .

Industrial Production Methods: In industrial settings, the production of tetradecafluoro-7-(trifluoromethyl)octanoic acid often involves large-scale ECF processes. These processes are conducted under controlled conditions to ensure the complete fluorination of the starting material. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Tetradecafluoroisononanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetradecafluoro-7-(trifluoromethyl)octanoic acid involves its interaction with various molecular targets. Due to its high electronegativity and stability, it can disrupt normal cellular processes by interfering with lipid membranes and protein functions. The compound’s perfluorinated nature allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

Comparison with Similar PFCAs

Structural and Physicochemical Properties

The degree of fluorination and chain length critically influence PFCA behavior:

Compound Chain Length Fluorine Atoms Structure Molecular Formula Log Kow* Water Solubility (mg/L)*
Tetradecafluoroisononanoic acid C9 14 Branched C9H5F14O2 ~4.8 (est.) ~500 (est.)
Perfluorononanoic acid (PFNA) C9 17 Linear C9HF17O2 5.6 340
Perfluorooctanoic acid (PFOA) C8 15 Linear C8HF15O2 5.2 3,400
Perfluorodecanoic acid (PFDA) C10 19 Linear C10HF19O2 6.1 120

Key observations:

  • Branched vs. However, branched PFCAs may exhibit similar persistence due to strong C-F bonds .
  • Chain Length: Shorter chains (e.g., PFOA, C8) have higher water solubility and mobility in aquatic systems, while longer chains (e.g., PFDA, C10) show higher bioaccumulation in organisms .

Environmental and Toxicological Profiles

Persistence and Bioaccumulation:
  • All PFCAs resist hydrolysis, photolysis, and microbial degradation, with half-lives >5 years in water .
  • Bioaccumulation: Measured bioconcentration factors (BCFs) for PFNA and PFDA exceed 1,000 in fish, classifying them as "very bioaccumulative" (vB) under EU REACH . This compound’s lower fluorination may reduce BCF compared to PFNA but remains unquantified due to data gaps .
Toxicity:
  • PFNA : Linked to hepatotoxicity (rodent studies: LD50 ~250 mg/kg), endocrine disruption, and developmental effects .
  • PFOA/PFDA: Classified as carcinogenic (IARC Group 2B) and immunotoxic .
  • This compound: No peer-reviewed toxicity data are available.

Regulatory Status

Compound Regulatory Status
This compound Not currently listed as SVHC; limited regulatory scrutiny
PFNA Listed as SVHC (ECHA 2016) due to persistence, bioaccumulation, and toxicity
PFOA Globally restricted under Stockholm Convention (POPs list); EU REACH SVHC
PFDA SVHC (ECHA 2016)

Note: Regulatory gaps exist for branched PFCAs, as most evaluations focus on linear isomers .

Q & A

Q. What analytical methods are recommended for detecting and quantifying TFINA in environmental matrices?

TFINA’s perfluorinated structure requires advanced separation and detection techniques. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity for low-concentration PFAS compounds. Isotope dilution is recommended to correct matrix effects. NIST Standard Reference Databases provide validated protocols for PFAS analysis, including TFINA . For environmental samples (e.g., water, soil), solid-phase extraction (SPE) with weak anion-exchange cartridges improves recovery rates. Method validation should include blanks and spike-recovery tests to mitigate cross-contamination risks .

Q. How does TFINA’s chemical stability influence experimental design in toxicity studies?

TFINA’s strong carbon-fluorine bonds confer extreme environmental persistence. In vivo studies must account for bioaccumulation potential by using extended exposure periods (e.g., 28-day rodent assays) and monitoring metabolites. Dose selection should reflect environmental relevance (ng/L to µg/L ranges). Include control groups exposed to vehicle solvents (e.g., dimethyl sulfoxide) to isolate TFINA-specific effects. Stability tests under varying pH and temperature conditions are critical for in vitro assays .

Q. What are the primary challenges in synthesizing high-purity TFINA for research?

Synthesis involves fluorination of precursor carboxylic acids, which requires specialized equipment (e.g., nickel autoclaves) and hazardous reagents like hydrogen fluoride. Contamination with shorter-chain PFAS is common; purification via fractional distillation or preparative LC is essential. Purity verification should include nuclear magnetic resonance (NMR) and high-resolution MS. TCI America’s safety protocols for handling fluorinated compounds are a key reference .

Advanced Research Questions

Q. How can conflicting data on TFINA’s endocrine-disrupting effects be reconciled?

Discrepancies often arise from differences in model organisms (e.g., zebrafish vs. mammalian models) or exposure windows. A meta-analysis approach is advised, weighting studies by methodological rigor (e.g., sample size, controls for PFAS background levels). In silico molecular docking simulations can identify TFINA’s affinity for hormone receptors, complementing empirical data. Cross-validation with structurally similar PFAS (e.g., PFOA, PFNA) helps isolate mechanism-specific effects .

Q. What computational models predict TFINA’s environmental fate and transport?

Physiologically based pharmacokinetic (PBPK) models parameterize tissue-specific partitioning coefficients and renal clearance rates. Environmental fate models (e.g., USEtox®) integrate TFINA’s octanol-water distribution coefficient (log D) and biodegradation half-life (>100 years in aerobic conditions). Sensitivity analyses should prioritize input variables like soil organic carbon content and aqueous solubility (0.1–1 mg/L range) .

Q. What experimental strategies address TFINA’s interaction with mixed PFAS contaminants?

Co-exposure studies require factorial designs to assess additive/synergistic effects. For example, TFINA and PFOS mixtures may exhibit non-linear toxicity in hepatic assays. Gas chromatography coupled with electron capture detection (GC-ECD) quantifies individual PFAS in mixtures. Multivariate statistics (e.g., principal component analysis) disentangle compound-specific contributions .

Methodological Considerations

  • Data Contradiction Analysis : Use systematic review frameworks (PRISMA) to evaluate study heterogeneity. Adjust for confounding factors like co-exposure to other PFAS or varying detection limits .
  • Safety Protocols : Follow TCI America’s guidelines for PPE (neoprene gloves, face shields) and emergency response (e.g., calcium gluconate for HF exposure) .
  • Regulatory Alignment : Design studies to meet EPA Draft PFAS Methods (1633, 1621) and OECD Test Guidelines (e.g., TG 455 for bioaccumulation) .

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